molecular formula C13H13N3O2S B6154389 N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide CAS No. 923438-12-4

N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide

货号 B6154389
CAS 编号: 923438-12-4
分子量: 275.3
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide (N-PTCA) is a novel synthetic compound that has recently been studied for its potential therapeutic properties. N-PTCA is a small molecule inhibitor of the enzyme N-methyl-D-aspartate (NMDA) receptor and has been shown to have promising therapeutic effects in a range of neurological disorders. N-PTCA has been studied for its ability to reduce inflammation, improve cognitive function, and reduce anxiety and depression.

作用机制

N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide acts as an inhibitor of the NMDA receptor. The NMDA receptor is a glutamate-gated ion channel that is responsible for the regulation of synaptic plasticity and memory formation. This compound binds to the NMDA receptor and prevents the receptor from being activated, thereby reducing inflammation and improving cognitive function.
Biochemical and Physiological Effects
This compound has been shown to reduce inflammation in animal models. In addition, this compound has been shown to improve cognitive function in humans. This compound has also been shown to reduce anxiety and depression, as well as reduce the symptoms of Parkinson’s disease and Alzheimer’s disease.

实验室实验的优点和局限性

N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide has several advantages for laboratory experiments. First, this compound is a small molecule and is easy to synthesize and store. Second, this compound is a potent inhibitor of the NMDA receptor and has been shown to be effective in reducing inflammation and improving cognitive function. However, this compound has several limitations for laboratory experiments. First, this compound is a relatively new compound and has not been extensively studied in humans. Second, this compound has not been approved by the FDA for therapeutic use in humans.

未来方向

In order to further explore the potential therapeutic applications of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide, future research should focus on:
1. Investigating the safety and efficacy of this compound in humans.
2. Examining the potential of this compound to reduce the symptoms of other neurological disorders, such as epilepsy and multiple sclerosis.
3. Developing new methods for synthesizing this compound more efficiently.
4. Investigating the potential of this compound to improve cognitive function in aging populations.
5. Examining the potential of this compound to reduce anxiety and depression in humans.
6. Investigating the potential of this compound to reduce inflammation in the brain.
7. Examining the potential of this compound to reduce the symptoms of Parkinson’s disease and Alzheimer’s disease.
8. Investigating the potential of this compound to reduce the symptoms of other neurodegenerative diseases.
9. Examining the potential of this compound to reduce the symptoms of traumatic brain injury.
10. Investigating the potential of this compound to reduce the symptoms of schizophrenia.

合成方法

N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide is synthesized via a three-step process. The first step is the condensation of pyridine-3-carboxylic acid with thiourea to form the thiourea-pyridine-3-carboxamide intermediate. The second step is the reaction of the intermediate with ethyl chloroformate to form the this compound. The final step is the hydrolysis of the this compound to form the desired compound.

科学研究应用

N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide has been studied for its potential therapeutic applications in a range of neurological disorders. In animal models, this compound has been shown to reduce inflammation and improve cognitive function. This compound has also been studied for its potential to reduce anxiety and depression in humans. Additionally, this compound has been studied for its ability to reduce the symptoms of Parkinson’s disease and Alzheimer’s disease.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide involves the reaction of 2-amino-4-(pyridin-3-yl)thiazole with oxalyl chloride to form the corresponding acid chloride, which is then reacted with oxolane-2-carboxamide to yield the final product.", "Starting Materials": [ "2-amino-4-(pyridin-3-yl)thiazole", "oxalyl chloride", "oxolane-2-carboxamide" ], "Reaction": [ "Step 1: React 2-amino-4-(pyridin-3-yl)thiazole with oxalyl chloride in the presence of a base such as triethylamine to form the corresponding acid chloride.", "Step 2: Add oxolane-2-carboxamide to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography to obtain N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide as a white solid." ] }

CAS 编号

923438-12-4

分子式

C13H13N3O2S

分子量

275.3

纯度

95

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。